molecular formula C15H12FN5O2 B6102631 4-fluoro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide

4-fluoro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide

Cat. No.: B6102631
M. Wt: 313.29 g/mol
InChI Key: SGPMHSXGIBUDKD-UHFFFAOYSA-N
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Description

4-fluoro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide is a synthetic organic compound that belongs to the class of benzamides. It features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Coupling Reaction: The tetrazole derivative is then coupled with 4-fluoroaniline using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential as a pharmaceutical agent due to its structural similarities to known bioactive compounds. The tetrazole ring is known to enhance pharmacological properties such as solubility and bioavailability.

Case Study: Anticancer Activity
Research indicates that derivatives of tetrazole compounds exhibit significant anticancer properties. For instance, compounds similar to 4-fluoro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide have shown promise in inhibiting tumor growth in various cancer cell lines. Studies have demonstrated that such compounds can induce apoptosis in cancer cells, making them potential candidates for further development as anticancer agents .

Neuropharmacology

The incorporation of the tetrazole moiety has been linked to neuropharmacological activity. Compounds with similar structures have been investigated for their effects on neurotransmitter systems.

Case Study: Anxiety and Depression Models
In preclinical studies, tetrazole-containing compounds have been tested for their anxiolytic and antidepressant effects. For example, researchers have noted that modifications to the tetrazole ring can enhance the binding affinity to serotonin receptors, potentially leading to new treatments for anxiety disorders .

Antimicrobial Properties

The compound's unique structure may also contribute to antimicrobial activity. Research into related compounds has shown effectiveness against various bacterial strains.

Case Study: Bacterial Inhibition
In vitro studies have indicated that certain derivatives exhibit significant antibacterial activity against Gram-positive bacteria. This suggests that this compound could be further explored as a lead compound in developing new antibiotics .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryPotential anticancer agentInduces apoptosis in cancer cell lines
NeuropharmacologyEffects on anxiety and depressionModifies serotonin receptor binding
Antimicrobial PropertiesAntibacterial activityEffective against Gram-positive bacteria

Mechanism of Action

The mechanism of action of 4-fluoro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide involves its interaction with bacterial enzymes. It is believed to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication. This inhibition prevents the bacteria from replicating, thereby exerting its antibacterial effects .

Comparison with Similar Compounds

Biological Activity

4-Fluoro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide, also known as F517-0212, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, synthesis, and biological activities, particularly focusing on its therapeutic potential and mechanism of action.

Chemical Structure and Properties

The molecular formula of this compound is C15_{15}H12_{12}FN5_5O2_2, with a molecular weight of 313.29 g/mol. The compound features a fluorine atom, a methoxy group, and a tetrazole moiety, which are significant for its biological activity.

PropertyValue
Molecular FormulaC15_{15}H12_{12}FN5_5O2_2
Molecular Weight313.29 g/mol
CAS Number1190278-70-6

Synthesis

The synthesis of this compound typically involves the Suzuki-Miyaura coupling reaction. This method allows for the formation of carbon-carbon bonds between the tetrazole derivative and methoxy-substituted phenyl boronic acid under palladium catalysis in a suitable solvent mixture .

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing the tetrazole ring have shown promising results against various cancer cell lines. In particular, studies have demonstrated that these compounds can inhibit cell proliferation in cancer cells while exhibiting minimal toxicity to normal cells .

Case Study:
A derivative related to this compound was tested against HeLa (cervical cancer) and HepG2 (liver cancer) cells, showing growth inhibition rates of 54.25% and 38.44%, respectively .

The proposed mechanism of action for compounds like F517-0212 includes the inhibition of specific kinases involved in cancer signaling pathways. For example, the inhibition of p38 MAPK signaling has been noted, which plays a crucial role in inflammation and cancer progression . Additionally, docking studies suggest interactions with key targets such as Epidermal Growth Factor Receptor (EGFR), which is implicated in tumor growth and metastasis .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of this compound. Modifications to the tetrazole or methoxy groups can significantly affect the compound's potency and selectivity against various targets. For instance, replacing certain substituents or altering their positions may enhance anticancer efficacy or reduce side effects .

Properties

IUPAC Name

4-fluoro-N-[4-methoxy-3-(tetrazol-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN5O2/c1-23-14-7-6-12(8-13(14)21-9-17-19-20-21)18-15(22)10-2-4-11(16)5-3-10/h2-9H,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGPMHSXGIBUDKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)F)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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